molecular formula C20H19ClN4O4S B2532497 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 897621-36-2

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2532497
CAS No.: 897621-36-2
M. Wt: 446.91
InChI Key: FKHNMWVHQLJYJP-UHFFFAOYSA-N
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Description

The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide features a thiazole core substituted with a 3-chlorophenyl urea group and an acetamide moiety linked to a 2,4-dimethoxyphenyl ring. This structure combines a heterocyclic thiazole, a halogenated aryl group (3-chlorophenyl), and a dimethoxyphenyl group, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c1-28-15-6-7-16(17(10-15)29-2)24-18(26)9-14-11-30-20(23-14)25-19(27)22-13-5-3-4-12(21)8-13/h3-8,10-11H,9H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHNMWVHQLJYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Urea Linkage Formation: The urea linkage is formed by reacting an amine with an isocyanate. In this case, 3-chlorophenyl isocyanate reacts with an appropriate amine to form the urea linkage.

    Final Coupling: The final step involves coupling the thiazole ring with the urea derivative and the acetamide group under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy groups.

    Reduction: Reduction reactions can target the urea linkage or the chlorophenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the thiazole ring or methoxy groups.

    Reduction: Reduced forms of the urea linkage or chlorophenyl group.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and urea linkage are key structural features that enable binding to these targets, potentially inhibiting their function or altering their signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Ureido-Thiazole Derivatives
  • 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide (CAS: 897620-90-5):
    • Similar backbone but substitutes the 3-chlorophenyl with a 4-chlorophenyl ureido group.
    • The acetamide is linked to a thiazol-2-yl group instead of dimethoxyphenyl, reducing steric bulk and altering electronic properties .
  • 2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS: 897613-92-2):
    • Replaces 3-chlorophenyl with 2-methoxyphenyl in the ureido group and uses a trifluoromethoxyphenyl acetamide.
    • The trifluoromethoxy group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the main compound .
Non-Ureido Thiazole Acetamides
  • N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) :
    • Lacks the ureido group; instead, a 3-chlorophenyl is directly attached to the thiazole.
    • The acetamide is substituted with a methylphenyl group, offering moderate hydrophobicity .
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
    • Features a dichlorophenyl group on the acetamide and a simpler thiazole ring.
    • The absence of urea reduces hydrogen-bonding capacity but increases halogen-driven lipophilicity .
Antimicrobial Activity
  • Compound 107k (N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide):
    • Exhibited MIC values of 6.25–12.5 µg/mL against bacterial strains like Staphylococcus aureus and Escherichia coli .
  • Compound 107m (N-(4-(3-chlorophenyl)thiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide): Showed broad-spectrum antifungal activity with MICs comparable to 107k .
Antifungal Selectivity
  • 2-(6-Bromo-2-methoxy-1-naphthyl)-N-(2,4-dimethoxyphenyl)acetamide :
    • Shares the dimethoxyphenyl acetamide group with the main compound but replaces the thiazole-ureido with a bromonaphthyl group.
    • The bulky naphthyl group may reduce solubility but increase antifungal potency through hydrophobic interactions .

Physicochemical Properties

Compound Key Substituents LogP* Solubility Notable Features
Main Compound 3-Cl-Ph ureido, 2,4-diOMe-Ph ~3.2 Moderate High H-bonding, moderate lipophilicity
2-(2-(3-(4-Cl-Ph)ureido)thiazol-4-yl)-... 4-Cl-Ph ureido, thiazol-2-yl ~2.8 High Reduced steric hindrance
107k 3-Cl-Ph thiazole, m-tolyl acetamide ~3.5 Low High lipophilicity, bacterial activity
2-(2,6-DiCl-Ph)-N-(thiazol-2-yl)acetamide 2,6-DiCl-Ph, thiazole ~3.8 Very low Halogen-driven hydrophobicity

*Estimated using fragment-based methods.

Biological Activity

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a thiazole ring, a urea linkage, and a chlorophenyl group, which contribute to its biological activity. The following sections will detail its synthesis, mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C20H19ClN4O4SC_{20}H_{19}ClN_{4}O_{4}S, with a molecular weight of approximately 446.9 g/mol. The compound can be synthesized through several steps:

  • Formation of the Thiazole Ring : This is typically achieved via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
  • Urea Linkage Formation : The urea linkage is formed by reacting an amine with isocyanate.
  • Final Coupling : The thiazole derivative is coupled with the urea derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and urea linkage are critical for binding to these targets, potentially inhibiting their activity or altering their function. The presence of the dimethoxy group enhances solubility and bioavailability, which are essential for pharmacological efficacy .

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens:

  • Fungal Inhibition : Some derivatives have been tested against Fusarium oxysporum, demonstrating inhibition at concentrations as low as 0.42 mM .
  • Bacterial Activity : While some related compounds have shown no activity against Agrobacterium tumefaciens and Pectobacterium carotovorum, ongoing research aims to modify structures for enhanced efficacy .

Anticancer Properties

The compound's mechanism may also involve the inhibition of enzymes related to cell proliferation, suggesting potential anticancer properties. Studies are underway to explore its effects on cancer cell lines and the specific pathways involved .

Case Studies

  • Synthesis and Activity Evaluation : A study synthesized various thiazole derivatives and evaluated their antimicrobial activities against Fusarium oxysporum. The findings indicated that structural modifications could enhance biological activity significantly .
  • Anticancer Research : Preliminary investigations into the anticancer potential of thiazole derivatives have shown promise in inhibiting tumor growth in vitro. Further studies are needed to elucidate the specific molecular targets involved .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (mM)Notes
AntifungalFusarium oxysporum0.42Significant inhibition observed
AntibacterialAgrobacterium tumefaciensN/ANo activity detected
AnticancerVarious cancer cell linesN/AInhibition of cell proliferation noted

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent systems (e.g., ethanol with glacial acetic acid as a catalyst), reflux duration (6–12 hours under inert atmosphere), and purification techniques (cold ethanol recrystallization or column chromatography). For example, using ethanolamine in ethanol for intermediate formation can enhance solubility and reduce side reactions . Monitor reaction progress via TLC or HPLC to identify optimal quenching times.

Q. What spectroscopic and analytical techniques are critical for confirming structural integrity?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to verify thiazole ring protons (δ 6.8–7.5 ppm) and acetamide carbonyl signals (δ 165–170 ppm). Mass spectrometry (ESI-MS) can confirm molecular weight (e.g., m/z 514.2 [M+H]+^+ for related derivatives) . FT-IR analysis of ureido C=O stretches (1680–1700 cm1^{-1}) and thiazole C-S bonds (650–750 cm^{-1) further validates functional groups .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting mechanisms suggested by structural analogs, such as kinase inhibition (e.g., EGFR or VEGFR) or cytotoxicity against cancer cell lines (e.g., MCF-7 or HeLa). Use dose-response curves (0.1–100 μM) and reference controls (e.g., cisplatin) to establish IC50_{50} values. Include solvent-only controls to rule out vehicle effects .

Advanced Research Questions

Q. How can contradictory results in biological activity across studies be systematically addressed?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. Standardize protocols by replicating experiments under identical conditions (e.g., 10% FBS, 48-hour exposure) and validate findings using orthogonal assays (e.g., Western blotting for target protein inhibition alongside cell viability assays). Cross-reference solubility data (DMSO vs. aqueous buffers) to ensure compound stability .

Q. What strategies are effective for elucidating the compound’s mechanism of action in anticancer studies?

  • Methodological Answer : Combine transcriptomic profiling (RNA-seq) and proteomic analysis to identify dysregulated pathways (e.g., apoptosis or angiogenesis). Use siRNA knockdown or CRISPR-Cas9 to validate target genes. For in vivo models, employ xenograft mice with pharmacokinetic monitoring (plasma half-life, tissue distribution) to correlate efficacy with bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?

  • Methodological Answer : Systematically modify substituents on the thiazole ring (e.g., chloro to fluoro groups) and acetamide moiety (e.g., methoxy to ethoxy). Evaluate changes using molecular docking against target proteins (e.g., PDK1 or tubulin) to predict binding affinity. Synthesize analogs via parallel synthesis (e.g., 10–20 derivatives) and compare bioactivity data to establish SAR trends .

Q. What statistical approaches are recommended for analyzing variability in synthetic yields?

  • Methodological Answer : Apply multivariate analysis (e.g., ANOVA or Design of Experiments) to assess the impact of variables like temperature, solvent polarity, and catalyst concentration. For example, a Plackett-Burman design can identify critical factors in reactions yielding 87–93% in related compounds . Use regression models to optimize conditions for reproducibility.

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